
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Methoxybenzylamine and Bis(4-methoxybenzyl)amine . These are organic compounds used as intermediates in organic synthesis .
Synthesis Analysis
4-Methoxybenzylamine is used in the amination reaction of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities, and studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .Physical And Chemical Properties Analysis
4-Methoxybenzylamine has a molecular weight of 137.18, a refractive index n20/D 1.546 (lit.), a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . Bis(4-methoxybenzyl)amine is a solid at 20 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound has been a focus in the synthesis of novel 1,2,4-triazole derivatives, demonstrating good or moderate antimicrobial activities against various test microorganisms. These activities highlight the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Anticancer Evaluation
Research has also extended into the anticancer properties of derivatives of this compound. Some newly synthesized derivatives were screened against a panel of 60 cell lines from nine cancer types, showing potential anticancer activity at a fixed dose of 10 μM (Bekircan et al., 2008).
Synthesis Methodology
A practical method for p-methoxybenzylation using a related compound, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, has been developed. This method is noteworthy for its use in synthesizing air-stable crystalline solids from inexpensive materials, marking a significant advancement in the field of synthetic chemistry (Yamada et al., 2013).
Novel Inhibitors and Enzymatic Potentials
The compound's derivatives have been investigated for their inhibitory effects on enzymes and potential as anticancer drugs, with some showing high inhibitory effects among all tested compounds. This research indicates the compound's utility in developing new therapeutic agents (El Massry et al., 2012).
Cholinesterase Inhibitors
Sequential transformation of triazoles derived from the compound has been explored, showcasing excellent cholinesterase inhibitory potential. This suggests the compound's derivatives could serve as a basis for developing new treatments for diseases like Alzheimer's (Arfan et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-7-3-12(4-8-14)11-16-17(23)20-18(22-21-16)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNWBBBCIKSSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

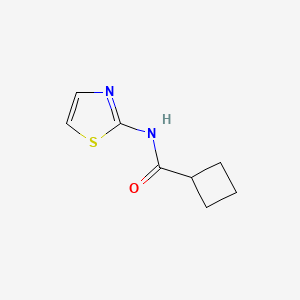

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)


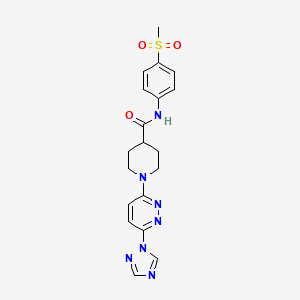

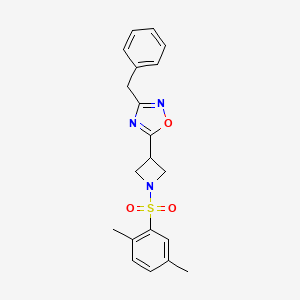
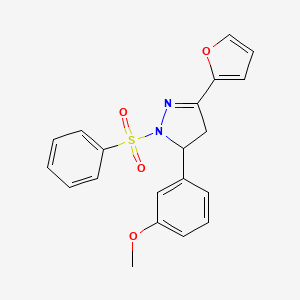
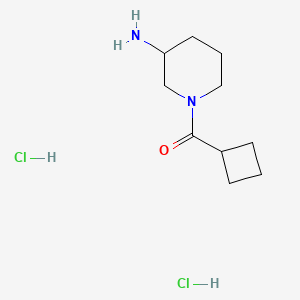
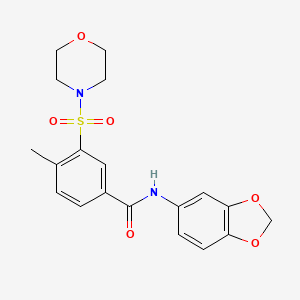
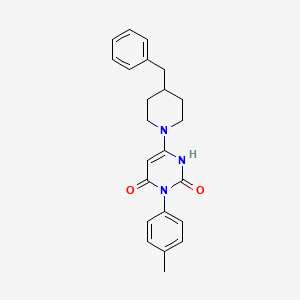
![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)